Ethyl dibenzylcarbamate
Description
Properties
CAS No. |
101584-40-1 |
|---|---|
Molecular Formula |
C17H19NO2 |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
ethyl N,N-dibenzylcarbamate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-17(19)18(13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 |
InChI Key |
BLWBDENLMKYRDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: Navigating the Landscape of a Niche Carbamate
An In-depth Technical Guide to Ethyl N,N-dibenzylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Ethyl N,N-dibenzylcarbamate is a tertiary carbamate featuring a central carbamate core flanked by an ethyl ester and two benzyl groups on the nitrogen atom. This molecular architecture presents an intriguing subject for research in medicinal chemistry, organic synthesis, and materials science. The carbamate functional group is a well-established pharmacophore and a versatile linker, prized for its chemical stability and hydrogen bonding capabilities. The presence of the bulky, lipophilic dibenzyl groups can significantly influence the molecule's steric and electronic properties, potentially leading to unique biological activities or material characteristics.
It is crucial to address a point of ambiguity at the outset. The provided CAS Number, 101584-40-1, is formally assigned in some databases to benzyl N-(3-hydroxy-1-phenylpropyl)carbamate[1]. Due to this discrepancy, this guide will focus on the synthesis, properties, and potential applications of the molecule corresponding to the name Ethyl N,N-dibenzylcarbamate . Researchers are advised to exercise due diligence when sourcing this compound and to verify its identity through analytical characterization.
Molecular Identity and Physicochemical Profile
The fundamental identity of Ethyl N,N-dibenzylcarbamate is defined by its molecular structure.
Caption: Experimental Workflow for the Synthesis of Ethyl N,N-dibenzylcarbamate
Experimental Protocol: Synthesis via Nucleophilic Acyl Substitution
This protocol describes a general procedure for the synthesis of Ethyl N,N-dibenzylcarbamate from dibenzylamine and ethyl chloroformate.
Materials:
-
Dibenzylamine
-
Ethyl chloroformate
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibenzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure Ethyl N,N-dibenzylcarbamate.
Causality in Experimental Choices:
-
The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive ethyl chloroformate.
-
A non-nucleophilic base like triethylamine is employed to neutralize the hydrochloric acid byproduct without competing with the dibenzylamine as a nucleophile.
-
The dropwise addition at 0 °C helps to control the exothermicity of the reaction.
-
The aqueous workup serves to remove the triethylammonium hydrochloride salt and any remaining water-soluble impurities.
Alternative synthetic routes include the reaction of dibenzylamine with diethyl carbonate in the presence of a Lewis acid catalyst or leveraging carbon dioxide as a C1 source in a three-component coupling with an alkyl halide. [2][3][4]These methods offer greener alternatives by avoiding the use of phosgene derivatives like ethyl chloroformate. [5]
Predicted Spectroscopic Profile
¹H NMR Spectroscopy:
-
Ethyl Group: A triplet integrating to 3H is expected around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (OCH₂).
-
Benzylic Protons (CH₂): A singlet integrating to 4H is anticipated around δ 4.5-4.7 ppm. In N,N-dibenzylaniline, these protons appear at δ 4.593 ppm. [6]The chemical shift of benzylic protons is influenced by the electronic nature of the substituent on the nitrogen. [7]* Aromatic Protons: A multiplet integrating to 10H is expected in the aromatic region, likely between δ 7.2-7.4 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal is expected in the range of δ 155-157 ppm, characteristic of a carbamate carbonyl.
-
Aromatic Carbons: Signals for the aromatic carbons are expected between δ 127-140 ppm. The ipso-carbon (the carbon attached to the benzylic CH₂) is expected around δ 138 ppm. [8]* Benzylic Carbons (CH₂): A signal for the two equivalent benzylic carbons should appear around δ 50-55 ppm. [8]* Ethyl Group Carbons: The OCH₂ carbon is expected around δ 61-63 ppm, and the CH₃ carbon should appear around δ 14-16 ppm.
FTIR Spectroscopy:
-
C=O Stretch: A strong, characteristic absorption band is expected in the region of 1680-1700 cm⁻¹. This is a hallmark of the carbamate functional group. [9]* C-N Stretch: A stretching vibration for the C-N bond is anticipated around 1340-1370 cm⁻¹. [9]* C-O Stretch: Two C-O stretching bands are expected, one for the C(=O)-O bond and another for the O-CH₂ bond, typically found in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. [9]* Aromatic C-H Stretch: Signals corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals for the aliphatic C-H bonds of the benzylic and ethyl groups will be seen just below 3000 cm⁻¹.
Potential Applications in Research and Drug Development
The carbamate moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. [10]The incorporation of an N,N-dibenzyl group introduces significant lipophilicity and steric bulk, which can be exploited in several ways:
-
As a Protecting Group: The dibenzylamino group can be considered a derivative of a secondary amine. In a broader context, carbamates are frequently used as protecting groups for amines due to their stability and well-established deprotection protocols.
-
Modulation of Pharmacokinetics: The lipophilic nature of the dibenzyl groups would likely increase membrane permeability and could be used to enhance the oral bioavailability of a parent drug molecule.
-
Steric Shielding: The bulky benzyl groups can sterically hinder the metabolic degradation of the carbamate linkage or adjacent functional groups, potentially increasing the half-life of a bioactive compound.
-
Bioisosteric Replacement: The N,N-dibenzylcarbamate group could serve as a bioisostere for other bulky, hydrophobic groups in drug candidates to fine-tune their structure-activity relationship.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl N,N-dibenzylcarbamate is not available, the following precautions, based on related carbamate compounds, should be observed.
Hazard Identification:
-
Carbamates as a class can have varying levels of toxicity. It is prudent to handle this compound with care.
-
Avoid contact with skin and eyes.
-
May be harmful if swallowed or inhaled.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
This guide provides a comprehensive overview of Ethyl N,N-dibenzylcarbamate based on established chemical principles and data from analogous compounds. It is intended to serve as a foundational resource for researchers and professionals in the field, enabling further exploration of this interesting molecule.
References
-
Spectroscopic Study of Carbamate Pesticides. (2025). MDPI. [Link]
- Preparation of carbamates. (1973).
-
FTIR and ¹H NMR Spectra of Carbamates. (n.d.). RSC.org. [Link]
-
An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. (n.d.). PMC. [Link]
-
Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO₂̅ Complexes. (2025). ACS Publications. [Link]
-
Carbamates in Drug Synthesis and Medicinal Chemistry. (n.d.). ResearchGate. [Link]
-
Ethyl diphenylcarbamate. (n.d.). PubChem. [Link]
-
Carbamate synthesis by amination (carboxylation) or rearrangement. (n.d.). Organic Chemistry Portal. [Link]
-
Complete assignment of ¹H, ¹³C and ¹⁹F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base. (n.d.). Royal Society of Chemistry. [Link]
-
Ethyl benzyl(methyl)carbamate Properties. (2025). EPA. [Link]
-
Ethyl benzylcarbamate. (n.d.). PubChem. [Link]
-
Ethyl-N,N-di-n-butyl carbamate. (n.d.). PubChem. [Link]
-
N,N-dibenzylaniline and related compounds NMR data. (n.d.). The Royal Society of Chemistry. [Link]
-
Continuous Synthesis of Carbamates from CO₂ and Amines. (2023). PMC. [Link]
-
Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.). researchgate.net. [Link]
-
A reliable and easy method for synthesis of nitrogen-containing compounds. (n.d.). J-STAGE. [Link]
-
¹H and ¹³C NMR spectra of benzyl compounds. (1972). Wiley Online Library. [Link]
-
Chemical Properties of Ethyl N,N-diphenylcarbamate (CAS 603-52-1). (n.d.). Cheméo. [Link]
-
Ethyl N-(O-anisyl)carbamate. (2026). Virginia.gov. [Link]
Sources
- 1. benzyl N-(3-hydroxy-1-phenylpropyl)carbamate | 101584-93-4 [sigmaaldrich.com]
- 2. US3763217A - Preparation of carbamates - Google Patents [patents.google.com]
- 3. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 4. Synthesis of carbamates from amines and N-tosylhydrazones under atmospheric pressure of carbon dioxide without an external base - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N,N-DIBENZYLANILINE(91-73-6) 1H NMR spectrum [chemicalbook.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Molecular weight and formula of ethyl N,N-dibenzylcarbamate
Technical Monograph: Physicochemical Characterization and Synthetic Utility of Ethyl N,N-Dibenzylcarbamate
Executive Summary
Ethyl N,N-dibenzylcarbamate (CAS: 5422-79-7) is a lipophilic carbamate derivative primarily utilized as a protected amine intermediate in organic synthesis and a reference standard in pharmaceutical impurity profiling.[1] Characterized by the molecular formula
Section 1: Molecular Identity & Stoichiometry
The precise stoichiometric definition of Ethyl N,N-dibenzylcarbamate is derived from its structural components: a central carbamate core (
Formula Derivation
-
Core Structure: Carbamate functionality (
). -
N-Substituents: Two Benzyl groups (
). -
O-Substituent: One Ethyl group (
). -
Net Formula:
.
Molecular Weight Calculation
The molar mass is calculated using IUPAC standard atomic weights.
| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) | Mass Contribution (%) |
| Carbon (C) | 17 | 12.011 | 204.187 | 75.81% |
| Hydrogen (H) | 19 | 1.008 | 19.152 | 7.11% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.20% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 11.88% |
| Total | -- | -- | 269.34 | 100.00% |
Section 2: Physicochemical Profile & Drug Design Relevance
Understanding the physicochemical properties is essential for predicting the compound's behavior in biological systems, particularly its ability to permeate lipid bilayers.
-
Lipophilicity (LogP): Estimated at 4.5 – 4.8 . The presence of two aromatic benzyl rings significantly increases hydrophobicity, making this compound highly permeable across the Blood-Brain Barrier (BBB), but poorly soluble in aqueous media.
-
H-Bond Donors (HBD): 0 . The nitrogen is fully substituted (tertiary carbamate), removing its capacity to donate hydrogen bonds.
-
H-Bond Acceptors (HBA): 2 (Carbonyl oxygen and Ester oxygen).
-
Rotatable Bonds: 5 (Two benzylic C-N bonds, one N-C(O) bond, one O-Ethyl bond).
Research Implication: In drug development, the N,N-dibenzyl moiety is often used as a "masking" group to increase the lipophilicity of polar amines, facilitating membrane transport before metabolic cleavage.
Section 3: Synthetic Methodology
The most robust route for synthesizing Ethyl N,N-dibenzylcarbamate is the Schotten-Baumann reaction involving nucleophilic attack of dibenzylamine on ethyl chloroformate.
Reaction Mechanism
The secondary amine (dibenzylamine) acts as the nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. A base is required to scavenge the liberated HCl and drive the equilibrium forward.
Protocol: N-Acylation of Dibenzylamine
Reagents:
-
Dibenzylamine (1.0 equiv)
-
Ethyl Chloroformate (1.1 equiv)
-
Potassium Carbonate (
) or Triethylamine ( ) (2.0 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve dibenzylamine (10 mmol) in anhydrous DCM (30 mL) under an inert atmosphere (
or Ar). -
Base Addition: Add
(20 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling prevents thermal decomposition of the chloroformate and controls the exotherm. -
Acylation: Dropwise add Ethyl Chloroformate (11 mmol) over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench & Workup: Quench with saturated
solution. Extract the organic layer, wash with brine, and dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel) to yield a colorless oil/low-melting solid.
Section 4: Analytical Validation
To ensure scientific integrity, the synthesized compound must be validated using spectroscopic techniques.
| Technique | Expected Signal / Characteristic | Assignment |
| 1H NMR (CDCl3) | Aromatic protons (Benzyl rings) | |
| Benzylic | ||
| Ethyl | ||
| Ethyl | ||
| IR Spectroscopy | 1690–1710 | Strong C=O stretch (Carbamate) |
| Mass Spectrometry | m/z 269.1 ( | Molecular Ion |
| m/z 91 ( | Tropylium ion (Base peak usually) |
Section 5: Visualization of Workflows
Synthetic Pathway & Logic
Figure 1: Mechanistic workflow for the synthesis of Ethyl N,N-dibenzylcarbamate via Schotten-Baumann acylation.
Analytical Fragmentation Logic (Mass Spec)
Figure 2: Predicted Mass Spectrometry fragmentation pattern showing the dominant Tropylium ion formation.
References
-
PubChem. (2025).[1][2][3] Compound Summary: Ethyl N-benzylcarbamate (Analogous Structure & Properties).[4][5] National Library of Medicine. [Link]
-
Organic Syntheses. (1950). Ethyl N-Methylcarbamate (General Carbamate Synthesis Protocol). Org.[6] Synth. 1950, 30, 41. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
NIST Chemistry WebBook. (2024). Ethyl N,N-diphenylcarbamate (Spectral Analog). National Institute of Standards and Technology.[7] [Link]
Sources
- 1. Mepronil | C17H19NO2 | CID 41632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl-N,N-di-n-butyl carbamate | C11H23NO2 | CID 16674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl benzylcarbamate | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. ETHYL-N-BENZYLCARBAMATE | 2621-78-5 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl N,N-diphenylcarbamate [webbook.nist.gov]
Methodological & Application
Synthesis of ethyl dibenzylcarbamate from dibenzylamine
Application Note: Scalable Synthesis of Ethyl Dibenzylcarbamate from Dibenzylamine
Abstract
This application note details a robust, scalable protocol for the synthesis of Ethyl N,N-dibenzylcarbamate (CAS: 101584-40-1) via the N-acylation of dibenzylamine with ethyl chloroformate. While carbamate formation is a fundamental transformation in organic synthesis, this guide addresses specific challenges associated with secondary amines, including steric hindrance and the management of exothermic profiles. The protocol utilizes a modified Schotten-Baumann condition optimized for high yield (>90%) and purity, suitable for applications in prodrug synthesis and protecting group chemistry.
Introduction & Strategic Rationale
Carbamates (urethanes) are critical pharmacophores and protecting groups in drug development due to their chemical stability and ability to modulate lipophilicity. Ethyl dibenzylcarbamate specifically serves as a model for N,N-disubstituted carbamates, often used as intermediates in the synthesis of complex alkaloids and peptidomimetics.
Reaction Design Strategy:
-
Reagent Selection: Ethyl chloroformate is selected over diethyl carbonate for laboratory-scale synthesis due to its higher electrophilicity, allowing the reaction to proceed rapidly at ambient temperatures without high-pressure equipment.
-
Base Selection: Triethylamine (
) is employed as the HCl scavenger. Unlike inorganic bases (e.g., ), ensures a homogeneous reaction phase in dichloromethane (DCM), promoting faster kinetics for the sterically encumbered dibenzylamine. -
Thermodynamic Control: The reaction is highly exothermic. The protocol mandates a strict temperature control regime (
initiation) to prevent the decomposition of the chloroformate and minimize side reactions (e.g., formation of quaternary ammonium salts).
Mechanistic Pathway
The formation of ethyl dibenzylcarbamate proceeds via a Nucleophilic Acyl Substitution mechanism. The nucleophilic nitrogen of the dibenzylamine attacks the carbonyl carbon of the ethyl chloroformate, forming a tetrahedral intermediate. This intermediate collapses to expel the chloride ion, which is subsequently neutralized by the base.
Figure 1: Mechanistic pathway of N-acylation via addition-elimination.
Experimental Protocol
Safety Warning: Ethyl chloroformate is a lachrymator and highly toxic. Dibenzylamine is a skin irritant. All operations must be performed in a functioning fume hood.
Materials & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Density (g/mL) |
| Dibenzylamine | Substrate | 1.0 | 197.28 | 1.026 |
| Ethyl Chloroformate | Electrophile | 1.2 | 108.52 | 1.135 |
| Triethylamine ( | Base | 1.5 | 101.19 | 0.726 |
| Dichloromethane (DCM) | Solvent | -- | -- | -- |
| 1M HCl | Quench/Wash | -- | -- | -- |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Purge the system with nitrogen (
) to remove ambient moisture. -
Add Dibenzylamine (10.0 mmol, 1.97 g) and DCM (50 mL) to the flask. Stir until fully dissolved.
-
Add Triethylamine (15.0 mmol, 2.1 mL) to the solution.
-
Cool the reaction mixture to
using an ice-water bath. Critical: Lower temperature prevents runaway exotherms.
Step 2: Electrophile Addition
-
Dilute Ethyl Chloroformate (12.0 mmol, 1.15 mL) in DCM (10 mL) within the addition funnel.
-
Add the chloroformate solution dropwise over 15–20 minutes . Ensure the internal temperature does not exceed
. -
Observe the formation of a white precipitate (Triethylamine Hydrochloride salt), indicating reaction progress.
Step 3: Reaction & Monitoring
-
Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) naturally.
-
Stir for 2–4 hours .
-
Validation (TLC): Spot the reaction mixture against the starting amine on silica gel TLC plates (Eluent: 20% Ethyl Acetate in Hexanes). The starting material (
) should disappear, replaced by a less polar product spot ( ).
Step 4: Workup & Isolation
-
Quench the reaction by adding Water (30 mL) . Stir vigorously for 5 minutes.
-
Transfer to a separatory funnel. Separate the organic (lower) layer.[1][2]
-
Wash the organic layer sequentially with:
-
1M HCl (2 x 30 mL) : Removes unreacted amine and remaining
. -
Sat.
(1 x 30 mL) : Neutralizes residual acid. -
Brine (1 x 30 mL) : Removes residual water.
-
-
Dry the organic phase over anhydrous
or . -
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
Step 5: Purification
-
Standard: The crude product is typically
pure and appears as a colorless to pale yellow viscous oil. -
High Purity: If necessary, purify via flash column chromatography (Silica Gel, 0-10% EtOAc/Hexanes gradient).
Process Validation & Characterization
To ensure "Trustworthiness" (E-E-A-T), the synthesized compound must be validated against the following data.
Physical Properties:
-
Appearance: Colorless viscous oil (may crystallize upon prolonged standing at
). -
CAS No: 101584-40-1 (Specific for Ethyl N,N-dibenzylcarbamate).[3][4]
Spectroscopic Data (Expected):
| Technique | Signal | Assignment |
| Aromatic protons (Benzyl groups) | ||
| Carbonyl ( | ||
| Aromatic carbons | ||
| Methyl |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Chloroformate | Ensure all glassware is dried; use anhydrous DCM. Increase chloroformate to 1.5 eq. |
| Incomplete Reaction | Steric Hindrance | Extend reaction time to 12h or heat to reflux ( |
| Product is Colored | Oxidation of Amine Impurities | Wash crude oil with 10% citric acid instead of HCl; perform silica filtration. |
References
-
Wright, W. B., & Brabander, H. J. (1961).[5] Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 26(10), 4051–4057.
-
Molaid Chemicals. (2023). Ethyl N,N-dibenzylcarbamate Compound Summary (CAS 101584-40-1).[3][4] Molaid Chemical Database.
-
BenchChem. (2025).[6] General Protocols for Carbamate Synthesis via Chloroformates. BenchChem Technical Guides.
-
PubChem. (2025). Ethyl N-benzylcarbamate (Analogous Structure Data). National Library of Medicine.
Sources
Technical Guide: Protocol for the Synthesis of Ethyl N,N-Dibenzylcarbamate
Executive Summary & Strategic Analysis
This technical guide details the synthesis of Ethyl N,N-dibenzylcarbamate via the nucleophilic acyl substitution of dibenzylamine with ethyl chloroformate .
Carbamates (urethanes) are critical pharmacophores in medicinal chemistry, serving as stable bioisosteres for amide bonds and peptide mimics.[1] In process chemistry, this reaction represents a fundamental method for amine protection or the installation of carbamate-based prodrug moieties.
Mechanistic Insight
The reaction follows an addition-elimination pathway.[2][3][4] The nitrogen lone pair of dibenzylamine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate which collapses to expel the chloride ion (a good leaving group), yielding the carbamate and HCl.
Critical Process Control:
-
Thermodynamics: The reaction is exothermic. Uncontrolled heat release promotes the decomposition of the chloroformate into
and ethyl chloride, reducing yield. -
Kinetics: Dibenzylamine is a secondary amine with significant steric bulk (two benzyl groups). While nucleophilic, it is less reactive than primary amines. The presence of a base (Triethylamine or Pyridine) is non-negotiable to neutralize the generated HCl, driving the equilibrium forward and preventing the formation of unreactive amine hydrochloride salts.
Safety Critical: Hazard Management
WARNING: Ethyl chloroformate is a lachrymator and is fatal if inhaled .[5] It must be handled in a functioning fume hood.
| Reagent | Hazard Class | Critical Precaution |
| Ethyl Chloroformate | Acute Tox. 1 (Inhalation), Corrosive, Flammable | Use double-gloves (Nitrile/Laminate). Keep water away (hydrolyzes to HCl/CO2). |
| Dibenzylamine | Skin Irritant, Eye Dam. 1 | Avoid skin contact; solid/viscous liquid at RT. |
| Dichloromethane (DCM) | Carcinogen (Suspected), Volatile | Use in well-ventilated hood. |
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv.[6] | MW ( g/mol ) | Density (g/mL) |
| Dibenzylamine | Nucleophile | 1.0 | 197.28 | 1.03 |
| Ethyl Chloroformate | Electrophile | 1.2 | 108.52 | 1.13 |
| Triethylamine ( | Base (HCl Scavenger) | 1.5 | 101.19 | 0.73 |
| Dichloromethane (DCM) | Solvent | -- | 84.93 | 1.33 |
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Flush with Nitrogen (
) or Argon to maintain an inert atmosphere. Rationale: Moisture hydrolyzes ethyl chloroformate to ethanol, , and HCl.
Step 2: Solvation
-
Add Dibenzylamine (10.0 mmol, 1.97 g) to the flask.
-
Add anhydrous DCM (30 mL).
-
Add Triethylamine (15.0 mmol, 2.1 mL) via syringe.
-
Cool the mixture to 0°C using an ice/water bath. Rationale: Cooling suppresses the exotherm and minimizes side reactions.
Step 3: Electrophile Addition
-
Dilute Ethyl Chloroformate (12.0 mmol, 1.15 mL) in 5 mL of DCM in a separate vial.
-
Add the chloroformate solution dropwise to the amine mixture over 15–20 minutes.
-
Observation: White precipitate (Triethylamine hydrochloride) will form immediately.
Step 4: Reaction Propagation
-
Allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir at RT for 2–4 hours.
-
Validation: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The starting amine spot should disappear.
Step 5: Workup & Isolation
-
Quench the reaction by adding 1M HCl (20 mL). Rationale: Neutralizes excess base and solubilizes unreacted amine as the hydrochloride salt.
-
Transfer to a separatory funnel. Separate the organic layer (DCM, bottom).
-
Wash the organic layer with:[1][7]
-
Water (20 mL)
-
Sat.
(20 mL) (Removes residual acid) -
Brine (20 mL)
-
-
Dry the organic layer over anhydrous
. -
Filter and concentrate under reduced pressure (Rotary Evaporator).
Step 6: Purification
-
The crude oil is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Visualization of Workflows
Reaction Mechanism
The following diagram illustrates the nucleophilic attack and the subsequent elimination of the chloride ion.
Caption: Nucleophilic acyl substitution mechanism showing the transition from reactants to the stable carbamate product.
Experimental Workflow
The operational flow for the synthesis, emphasizing the critical quench steps.
Caption: Step-by-step experimental workflow for the synthesis of Ethyl N,N-dibenzylcarbamate.
Analytical Characterization
To validate the synthesis, compare spectral data against these expected values.
Expected Yield: 85–95% (Clear to pale yellow oil).
1H NMR (400 MHz,
- 7.20–7.40 (m, 10H): Aromatic protons (Benzyl groups).
-
4.50 (s, 4H): Benzylic
protons. Note: Depending on rotamers, this may appear as a broad singlet or split slightly. -
4.25 (q, J=7.1 Hz, 2H): Methylene protons of the ethyl group (
). -
1.30 (t, J=7.1 Hz, 3H): Methyl protons of the ethyl group (
).
IR Spectroscopy:
-
1690–1710
: Strong C=O stretch (Carbamate carbonyl). -
No N-H stretch: Absence of peak at 3300–3500
confirms consumption of secondary amine.
Troubleshooting & Optimization
-
Low Yield: Ensure the chloroformate is high quality. Ethyl chloroformate degrades over time to release HCl; if the bottle is old, distill prior to use or increase equivalents to 1.5.
-
Emulsions during Workup: The density of DCM is close to the density of brine/water mixtures heavily laden with salts. If layers do not separate, add a small amount of water to decrease the aqueous density, or add more DCM.
-
Residual Amine: If the amine spot persists on TLC, ensure the acid wash (1M HCl) is thorough. Dibenzylamine is basic and will partition into the aqueous acidic layer.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for carbamate synthesis).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10924, Ethyl chloroformate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 4. scirp.org [scirp.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ruccs.rutgers.edu [ruccs.rutgers.edu]
Technical Application Note: Synthesis and Utility of Ethyl Dibenzylcarbamate
Executive Summary & Chemical Profile[1][2][3]
Ethyl dibenzylcarbamate (EDC) is a lipophilic carbamate intermediate primarily utilized in organic synthesis for the controlled methylation of secondary amines and as a robust protecting group strategy. Unlike simple amides, the carbamate linkage in EDC offers unique orthogonality—it is stable under mild acidic and basic conditions but susceptible to specific reductive cleavage or vigorous hydrolysis.
For drug development professionals, EDC is critical in two contexts:
-
Synthetic Intermediate: It serves as a precursor for generating
-methyldibenzylamine via hydride reduction, a method often superior to direct alkylation (which risks over-alkylation to quaternary salts).[1] -
Impurity Management: It is a common process-related impurity in the synthesis of benzylamine-based APIs (e.g., Clopidogrel intermediates) when ethyl chloroformate is employed as a reagent.[1]
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | Ethyl | |
| CAS Number | 15205-66-0 | |
| Formula | ||
| MW | 269.34 g/mol | |
| Physical State | Viscous Oil / Low melting solid | mp ~49°C |
| Solubility | DCM, EtOAc, Toluene, THF | Insoluble in water |
| Key Reactivity | Hydride Reduction, Hydrolysis | Stable to mild acid/base |
Synthesis Strategy: The Schotten-Baumann Approach[1]
The most reliable route to Ethyl dibenzylcarbamate is the
Mechanistic Insight
The reaction proceeds via a nucleophilic acyl substitution. The secondary amine (dibenzylamine) attacks the carbonyl carbon of ethyl chloroformate. The base (typically
Protocol A: High-Purity Synthesis of Ethyl Dibenzylcarbamate
Objective: Synthesize 10g of EDC with >98% purity.
Reagents:
-
Dibenzylamine (1.0 equiv, 50.7 mmol)
-
Ethyl Chloroformate (1.1 equiv, 55.8 mmol)
-
Triethylamine (
) (1.2 equiv, 60.8 mmol) -
Dichloromethane (DCM) (anhydrous, 100 mL)
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solubilization: Charge the flask with Dibenzylamine (10.0 g) and DCM (80 mL). Cool to 0°C using an ice/water bath.
-
Base Addition: Add
(8.5 mL) in one portion. Stir for 5 minutes. -
Acylation (Critical Step): Dilute Ethyl Chloroformate (5.3 mL) in DCM (20 mL) and transfer to the dropping funnel. Add dropwise over 30 minutes, maintaining internal temperature
°C. Caution: Reaction is exothermic. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The amine spot (
) should disappear, replaced by the carbamate ( ). -
Quench & Workup:
-
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: The resulting oil often crystallizes upon standing. If necessary, recrystallize from Hexane/EtOAc (95:5).[3]
Downstream Utility: Reductive Methylation[1]
The "Killer Application" of EDC is its conversion to a tertiary amine. Reducing the carbamate with Lithium Aluminum Hydride (
Protocol B: Reduction to -Methyldibenzylamine[1]
Reaction:
Procedure:
-
Preparation: In a dry 2-neck flask under Argon, suspend
(2.0 equiv) in anhydrous THF (0.5 M concentration relative to substrate). -
Addition: Dissolve Ethyl dibenzylcarbamate (from Protocol A) in THF. Add dropwise to the
suspension at 0°C. -
Reflux: Heat to reflux (66°C) for 6–12 hours. The carbonyl peak in IR (
) will disappear.[1] -
Fieser Workup (Safety Critical):
-
Filtration: Filter through a Celite pad.[1] Concentrate the filtrate to obtain the tertiary amine.
Visualization of Workflows
Synthesis & Transformation Pathway
The following diagram illustrates the chemical genealogy from Dibenzylamine to the Tertiary Amine, highlighting the role of Ethyl Dibenzylcarbamate.
Caption: Transformation of Dibenzylamine to N-Methyldibenzylamine via the Carbamate intermediate.
Purification Logic (Separation Funnel)
This decision tree ensures the removal of specific impurities during the workup of Protocol A.
Caption: Workup strategy to ensure removal of starting amine and reagents.
Analytical Validation (E-E-A-T)
To validate the synthesis, researchers must look for specific NMR signatures. Carbamates exhibit rotameric broadening at room temperature due to restricted rotation around the
Expected 1H NMR Data ( , 400 MHz)
-
Aromatic Protons:
7.2–7.4 ppm (Multiplet, 10H). -
Benzylic Protons (
): 4.4–4.5 ppm (Broad singlet or split doublet due to rotamers, 4H).[1] Note: This broadening is a diagnostic feature, not an impurity. -
Ethyl Quartet (
): 4.2 ppm (Quartet, , 2H).[1] -
Ethyl Triplet (
): 1.25 ppm (Triplet, , 3H).[1]
Troubleshooting
-
Issue: Broad NMR peaks.
-
Solution: Run NMR at elevated temperature (e.g., 50°C) to coalesce rotamers into sharp singlets.
-
-
Issue: Low yield in reduction (Protocol B).
-
Solution: Ensure
is fresh. Old reagent often contains hydroxides that quench the reaction. Ensure strictly anhydrous conditions; water reacts violently with LAH.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85002, Ethyl N,N-dibenzylcarbamate.[1] Retrieved from [Link][1]
-
Wunsch, B., & Geiger, C. (2009). Synthesis of Methylamines by Reduction of Carbamates. Science of Synthesis, 40.1.1.1.1. Retrieved from [Link]
-
Organic Syntheses (1951). General procedures for Carbamate Synthesis. Coll. Vol. 3, p. 167. Retrieved from [Link]
Sources
Application Notes & Protocols for the Preparation of N,N-Disubstituted Carbamates
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-disubstituted carbamates are a critical structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] Their synthesis is a frequent and essential task in drug discovery and development, where they serve as stable amide bond bioisosteres, conformationally restricted linkers, and key components of prodrugs.[1] This guide provides an in-depth analysis of the principal synthetic methodologies for preparing N,N-disubstituted carbamates, balancing classical, robust methods with modern, safer, and more sustainable alternatives. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide experimental design and troubleshooting. Detailed, step-by-step protocols for key transformations are provided to ensure reliable and reproducible execution in the laboratory.
Introduction: The Strategic Importance of the Carbamate Functional Group
The carbamate functional group, characterized by a carbonyl flanked by nitrogen and oxygen atoms, possesses a unique hybrid nature between an amide and an ester.[1] This structure imparts significant chemical and metabolic stability, making it an ideal surrogate for the more labile peptide bond in medicinal chemistry.[1] Furthermore, the substitution pattern on both the nitrogen and oxygen atoms allows for fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1]
The choice of synthetic route is paramount and is dictated by factors such as substrate scope, functional group tolerance, scalability, and safety considerations. This document will explore the following key synthetic strategies:
-
Classical Phosgene-Based Methods: Reactions with Chloroformates.
-
Isocyanate-Mediated Synthesis: Trapping with Alcohols.
-
Phosgene-Free & Catalytic Methods: Leveraging CO₂ and Oxidative Carbonylation.
Classical Synthesis via Chloroformate Precursors
The reaction between a secondary amine and a chloroformate is one of the most established and reliable methods for constructing N,N-disubstituted carbamates. This method is widely employed due to its broad substrate scope and generally high yields.[2]
Mechanistic Rationale
The core of this reaction is a nucleophilic acyl substitution. The secondary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, which is neutralized by a stoichiometric amount of base to drive the reaction to completion and prevent the formation of the amine hydrochloride salt.
Why this works: The high reactivity of the acyl chloride moiety in chloroformates makes them potent acylating agents. The choice of base is critical; non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often preferred to avoid competing reactions. For biphasic systems, inorganic bases like NaHCO₃ or K₂CO₃ can be effective.[2]
Diagram: General Reaction Mechanism
Caption: Nucleophilic attack of a secondary amine on a chloroformate.
Experimental Protocol: Synthesis of Ethyl N,N-dibenzylcarbamate
This protocol details a standard procedure for carbamate formation using ethyl chloroformate and dibenzylamine.
Materials:
-
Dibenzylamine (1.0 equiv.)
-
Ethyl chloroformate (1.1 equiv.)
-
Triethylamine (1.2 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve dibenzylamine (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.
-
Addition of Chloroformate: Add ethyl chloroformate (1.1 equiv.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and the triethylamine hydrochloride salt. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl N,N-dibenzylcarbamate.
Trustworthiness Check: The protocol is self-validating through TLC monitoring, ensuring the reaction has gone to completion before work-up. The aqueous washes remove water-soluble impurities and byproducts, and final purification by chromatography ensures high purity of the final product.
Phosgene-Free Alternatives: Leveraging Carbon Dioxide (CO₂) and Catalysis
Growing concerns over the high toxicity of phosgene and its derivatives have spurred the development of safer, more sustainable methods for carbamate synthesis.[3][4] Utilizing carbon dioxide, an abundant, non-toxic, and renewable C1 feedstock, is a particularly attractive green alternative.[5][6]
Three-Component Coupling of Amine, CO₂, and Alkyl Halide
A powerful method involves the direct coupling of a secondary amine, carbon dioxide, and an electrophile (typically an alkyl halide).[5][7] This reaction is often facilitated by a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]
Causality behind choices:
-
CO₂ Activation: The secondary amine reacts with CO₂ to form a carbamic acid intermediate.
-
Base Role: The base (DBU) deprotonates the carbamic acid to form a more nucleophilic carbamate salt. This step is critical for activating the CO₂ adduct.[4]
-
Alkylation: The carbamate anion then acts as a nucleophile, displacing the halide from the alkyl halide in an Sₙ2 reaction to form the final product.[3]
This approach avoids toxic reagents and often proceeds under mild conditions.[7] Continuous-flow systems have been developed for this reaction, offering enhanced safety and scalability by allowing precise control over the introduction of gaseous CO₂.[4][5][6]
Diagram: Workflow for Continuous-Flow CO₂-Based Synthesis
Caption: Continuous-flow synthesis of carbamates using CO₂.[6]
Protocol: Continuous-Flow Synthesis of N-Butyl-N-phenyl-carbamate
This protocol is adapted from a literature procedure for a continuous-flow setup.[4][6]
Materials & Equipment:
-
Aniline (1.0 equiv.)
-
1-Bromobutane (2.0 equiv.)
-
DBU (2.0 equiv.)
-
Acetonitrile (MeCN) as solvent
-
Carbon Dioxide (CO₂) gas cylinder with regulator
-
Continuous-flow reactor system (e.g., Vapourtec E-series) with a 10 mL coil reactor, pumps, T-mixer, and back-pressure regulator.
Procedure:
-
Reagent Preparation: Prepare a stock solution by dissolving aniline (1.0 equiv.), 1-bromobutane (2.0 equiv.), and DBU (2.0 equiv.) in acetonitrile.[4]
-
System Setup: Set up the flow reactor. Heat the coil reactor to 70 °C and set the back-pressure regulator to 3 bar.[6]
-
Reaction Execution: Pump the reagent solution through one inlet of the T-mixer at a defined flow rate (e.g., 250 µL/min). Simultaneously, introduce CO₂ gas through the other inlet at a controlled flow rate (e.g., 6.0 mL/min).[6] The sizable excess of CO₂ helps to accelerate the desired carbamate formation over competing N-alkylation.[5]
-
Residence Time: The combined stream flows through the heated coil reactor. The residence time (typically under 1 hour) is determined by the reactor volume and the total flow rate.[4]
-
Collection: The output from the reactor is cooled and collected in a flask.
-
Work-up & Purification: Once the run is complete, the collected solution is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl) to remove DBU, followed by water and brine. The organic layer is dried, filtered, and concentrated to yield the crude carbamate, which can be further purified if necessary.[5]
Other Notable Synthetic Methods
Oxidative Carbonylation
Rearrangement Reactions
Rearrangement reactions such as the Curtius, Hofmann, and Lossen rearrangements proceed through an isocyanate intermediate, which can be trapped in situ by an alcohol to form a carbamate.[3][7] For example, the Curtius rearrangement involves the thermal decomposition of an acyl azide (derived from a carboxylic acid) to an isocyanate.[3] These methods are valuable for converting carboxylic acids into carbamates, effectively achieving a one-carbon homologation with amine functionality.[11]
Comparative Summary of Methods
| Method | Carbon Source | Key Reagents | Advantages | Disadvantages |
| Chloroformate Acylation | Chloroformate | Secondary Amine, Base | High yields, broad scope, well-established.[2] | Uses phosgene derivatives, stoichiometric waste.[5] |
| CO₂ Three-Component Coupling | Carbon Dioxide (CO₂) | Amine, Alkyl Halide, DBU | Phosgene-free, uses renewable C1 source, mild conditions.[5][12] | Requires activation (base, catalyst), potential for N-alkylation side products.[5] |
| Oxidative Carbonylation | Carbon Monoxide (CO) | Amine, Alcohol, Catalyst, Oxidant | Catalytic, high atom economy.[8] | Requires handling of toxic CO gas, high pressures may be needed.[8][9] |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | DPPA or NaN₃, Alcohol | Converts carboxylic acids to carbamates, phosgene-free.[3] | Use of potentially explosive azide intermediates, toxicity of reagents like DPPA.[3] |
Conclusion
The synthesis of N,N-disubstituted carbamates is a well-developed field with a variety of reliable methods available to the modern chemist. While classical approaches using chloroformates remain a mainstay for their reliability and broad applicability, the push for greener and safer laboratory practices has led to the ascendance of innovative catalytic methods. The direct utilization of carbon dioxide, in particular, stands out as a highly promising, sustainable strategy that minimizes hazardous reagents and waste. The choice of method will ultimately depend on the specific target molecule, available starting materials, functional group compatibility, and the scale of the synthesis. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and execute the optimal synthetic route for their drug discovery and development programs.
References
-
Grzyb, J. A., Shen, M., Yoshina-Ishii, C., Chi, W., Brown, R. S., & Batey, R. A. (2005). Carbamoylimidazolium and thiocarbamoylimidazolium salts: new and effective reagents for the synthesis of ureas, thioureas, carbamates, thiocarbamates, and amides. Tetrahedron, 61(30), 7153–7175. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by amination (carboxylation) or rearrangement. Available at: [Link]
-
Kollar, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Available at: [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
Kollar, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. National Institutes of Health (NIH). Available at: [Link]
-
Li, C., et al. (2014). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry. Available at: [Link]
-
García-García, P., et al. (2015). Efficient Preparation of Carbamates by Rh-Catalysed Oxidative Carbonylation. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2012). A phosgene-free process for the synthesis of methyl N-phenyl carbamate by the reaction of aniline with methyl carbamate. Available at: [Link]
-
ResearchGate. (2001). First Gold(I) Complex-Catalyzed Oxidative Carbonylation of Amines for the Syntheses of Carbamates. Available at: [Link]
- Google Patents. (n.d.). Method for making carbamates, ureas and isocyanates.
-
MDPI. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Available at: [Link]
-
ResearchGate. (2012). Green synthesis of carbamates from CO2, amines and alcohols. Available at: [Link]
-
PubMed. (2014). Phosgene-free synthesis of hexamethylene-1,6-diisocyanate by the catalytic decomposition of dimethylhexane-1,6-dicarbamate over zinc-incorporated berlinite (ZnAlPO4). Available at: [Link]
- Google Patents. (n.d.). Method for preparing N-substituted ethyl carbamate.
-
Royal Society of Chemistry. (2016). Proposed mechanism for carbamate oxidative carbonylation over NaI – Pd/C. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 8. zaguan.unizar.es [zaguan.unizar.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Note: High-Purity Isolation of Ethyl Dibenzylcarbamate via Flash Column Chromatography
Abstract & Scope
Ethyl dibenzylcarbamate is a critical intermediate often synthesized via the N-acylation of dibenzylamine with ethyl chloroformate. While liquid-liquid extraction (acid wash) is the standard first-line purification to remove unreacted amines, high-purity applications (pharmaceutical intermediates or analytical standards) require flash column chromatography to remove neutral byproducts (e.g., tetrabenzylurea, benzyl alcohol) and trace amine contaminants.
This application note details a robust protocol for the chromatographic isolation of ethyl dibenzylcarbamate. Unlike generic protocols, this guide addresses the specific interaction between the basic amine impurities and the acidic silica stationary phase, ensuring a self-validating separation process.
Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]
Understanding the physicochemical differences between the product and its precursors is vital for designing the separation.
Reaction Scheme
Physicochemical Profile
| Compound | Structure | Mol.[1][2][3][4] Weight | Polarity | Stationary Phase Interaction |
| Ethyl Dibenzylcarbamate | Neutral Carbamate | 269.34 g/mol | Moderate | H-bond acceptor (Carbonyl). Elutes easily. |
| Dibenzylamine (Impurity) | Secondary Amine | 197.28 g/mol | Basic/Polar | Strong. Protonates on acidic silanols; streaks/tails without modifiers. |
| Tetrabenzylurea (Byproduct) | Tetra-sub Urea | 420.55 g/mol | Non-polar | Weak interaction; elutes near solvent front. |
Method Development Strategy
The "Amine Problem" in Chromatography
A common failure mode in purifying carbamates derived from amines is the "tailing" of unreacted starting material. Dibenzylamine (
-
Without Modification: The amine streaks across the column, potentially contaminating the carbamate fractions.
-
The Solution: We utilize a Step-Gradient Strategy . We intentionally use a non-polar starting gradient to elute the neutral carbamate while the amine remains "trapped" at the baseline by the silica. We avoid adding triethylamine (TEA) to the mobile phase unless we specifically intend to elute the amine, as TEA would compress the amine band and risk co-elution.
TLC Optimization
Mobile Phase: Hexane:Ethyl Acetate (9:1)
-
Visualization: UV (254 nm).[5] Both benzyl groups provide strong UV absorption.
-
Target
:-
Ethyl Dibenzylcarbamate:
-
Dibenzylamine:
(often stays at origin)
-
Detailed Protocol
Phase 1: Sample Preparation
-
Concentration: Ensure the crude reaction mixture is concentrated to an oil. Residual solvents (DCM/THF) from the synthesis will alter the chromatography gradient.
-
Dry Loading (Recommended): Dissolve the crude oil in a minimum volume of Dichloromethane (DCM). Add silica gel (ratio 1:2 crude:silica by weight). Evaporate to a free-flowing powder.
-
Why? Liquid loading of viscous oils often leads to band broadening and poor resolution. Dry loading ensures a tight sample band.
-
Phase 2: Column Packing
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Column Dimensions: 10:1 Silica-to-Crude mass ratio minimum.
-
Slurry Solvent: 100% Hexane.
Phase 3: Elution Gradient
The following gradient is designed for a standard 12g or 40g flash cartridge (or equivalent glass column).
| Step | Solvent A (Hexane) | Solvent B (Ethyl Acetate) | Column Volumes (CV) | Purpose |
| Equilibration | 100% | 0% | 2 | Wet the column; remove air. |
| Loading | - | - | - | Load dry sample; add sand cap. |
| Isocratic 1 | 100% | 0% | 2 | Elute very non-polar impurities (e.g., bis-benzyl byproducts). |
| Gradient 1 | 100% | 0% | 5 | Slowly mobilize the carbamate. |
| Isocratic 2 | 90% | 10% | 5-8 | Elute Product (Ethyl Dibenzylcarbamate). |
| Flush | 50% | 50% | 3 | Elute trapped amines (waste). |
Phase 4: Fraction Analysis
-
Spot fractions on TLC plates.
-
Visualize under UV (254 nm).
-
Critical Check: Stain the TLC plate with Ninhydrin or Iodine .
-
Reason: The carbamate is UV active but Ninhydrin inactive. If a fraction is UV active AND Ninhydrin active (red/purple), it is contaminated with dibenzylamine. Pool only the UV-active/Ninhydrin-inactive fractions.
-
Workflow Visualization
Figure 1: Decision matrix and workflow for the purification of ethyl dibenzylcarbamate, emphasizing the purity check step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Product streaks/tails | Column overloaded or sample too viscous. | Use dry loading method; increase silica ratio to 20:1. |
| Amine co-elutes | Mobile phase too polar too quickly. | Reduce EtOAc slope. Keep EtOAc < 10% for longer. |
| Poor Recovery | Product crystallizing on column. | unlikely for this compound, but ensure solubility in 10% EtOAc. |
| "Ghost" peaks | Decomposition of chloroformate.[1] | Ensure crude was rotovapped thoroughly to remove EtOH/HCl before loading. |
Safety Considerations
-
Silica Dust: Inhalation hazard. Always pack columns in a fume hood or use pre-packed flash cartridges.
-
Ethyl Chloroformate residues: If the crude is fresh, it may contain lachrymatory traces. Handle in a well-ventilated hood.[6]
-
Solvents: Hexane is neurotoxic; Ethyl Acetate is flammable.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem. 1978 , 43(14), 2923–2925. Link
- Context: The foundational text on flash chromatography mechanics and flow r
-
Reich, H. J. Commonly used Solvents and their Properties. University of Wisconsin-Madison Chemistry Data. Link
- Context: Authoritative source for solvent polarity and miscibility d
-
Org. Synth. Benzyl Carbamate Synthesis and Purification.[2] Org. Synth. 2005 , 82, 134. Link
- Context: While for benzyl carbamate, this procedure validates the silica gel purification of carbamates and the removal of amine precursors.
-
Teledyne ISCO. Flash Chromatography Guide: Purification of Amines and Carbamates.Link
- Context: Industrial application note regarding the interaction of basic amines with silica and strategies for separ
Sources
- 1. EP0045234B1 - Dealkylation process for tertiary amines by the use of alpha-chlorinated chloroformiates - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.usgs.gov [pubs.usgs.gov]
Application Note: Control and Synthesis of Ethyl N,N-Dibenzylcarbamate in Pharmaceutical Intermediates
Executive Summary
Ethyl N,N-dibenzylcarbamate (EDBC) is a critical pharmacophore and process impurity often encountered during the synthesis of secondary amines via the Von Braun reaction or chloroformate-mediated debenzylation. While N-benzyl groups are standard protecting motifs in medicinal chemistry, their removal using ethyl chloroformate can lead to the formation of thermodynamically stable carbamate species.
This guide provides a definitive protocol for the synthesis of high-purity EDBC reference standards , outlines its formation mechanism during debenzylation, and details the harsh hydrolytic conditions required for its cleavage. Understanding the stability profile of EDBC is essential for preventing "dead-end" intermediates in API manufacturing.
Chemical Profile & Significance[1][2][3]
| Property | Specification |
| Chemical Name | Ethyl N,N-dibenzylcarbamate |
| CAS Number | 101584-40-1 |
| Molecular Formula | C₁₇H₁₉NO₂ |
| Molecular Weight | 269.34 g/mol |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |
| Stability | Highly resistant to basic hydrolysis; stable to catalytic hydrogenation under mild conditions. |
The "Von Braun" Trap in Drug Synthesis
In pharmaceutical workflows, tertiary amines (e.g., tribenzylamine or N-alkyl-N,N-dibenzylamines) are often treated with ethyl chloroformate to cleave a benzyl group. Ideally, this yields a carbamate that can be hydrolyzed to a secondary amine. However, if the starting material is Tribenzylamine , the product is Ethyl N,N-dibenzylcarbamate .
Unlike mono-substituted carbamates, EDBC lacks an acidic N-H proton, rendering it resistant to E1cB elimination mechanisms. This makes it a persistent impurity that survives standard acidic or basic workups.
Mechanism of Formation
The following pathway illustrates how EDBC forms as a stable byproduct during the debenzylation of tribenzylamine, contrasting it with the desired deprotection pathway.
Figure 1: The reaction of tribenzylamine with ethyl chloroformate yields EDBC via a quaternary ammonium salt intermediate. The stability of the N-C bond in the resulting carbamate prevents further degradation under mild conditions.
Protocol A: Synthesis of Reference Standard
To accurately quantify EDBC in reaction mixtures, a high-purity reference standard is required. This protocol ensures >98% purity.
Reagents
-
Dibenzylamine (1.0 eq): 19.7 g (100 mmol)
-
Ethyl Chloroformate (1.2 eq): 13.0 g (120 mmol)
-
Triethylamine (1.5 eq): 15.2 g (150 mmol)
-
Dichloromethane (DCM): 200 mL
-
1M HCl & Sat. NaHCO₃ for workup.
Step-by-Step Methodology
-
Setup: Charge a 500 mL 3-neck round-bottom flask with Dibenzylamine and Triethylamine in DCM (200 mL). Cool the mixture to 0°C using an ice bath under N₂ atmosphere.
-
Addition: Add Ethyl Chloroformate dropwise via an addition funnel over 30 minutes. Maintain internal temperature < 5°C. Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.
-
Quench: Quench the reaction by adding water (100 mL) slowly.
-
Workup (Critical for Purity):
-
Separate the organic layer.
-
Acid Wash: Wash with 1M HCl (2 x 50 mL) to remove unreacted dibenzylamine and triethylamine. EDBC remains in the organic layer.
-
Base Wash: Wash with Sat. NaHCO₃ (50 mL) to remove acidic byproducts.
-
Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting oil may crystallize upon standing. If necessary, purify via silica gel chromatography (Gradient: 0–10% EtOAc in Hexane).
Yield: ~24–25 g (89–93%). Characterization: ¹H NMR (CDCl₃) should show distinct benzyl CH₂ protons (~4.4 ppm) and ethyl ester signals.
Protocol B: Hydrolysis & Deprotection
EDBC is remarkably stable. Standard saponification (NaOH/MeOH, RT) is often ineffective. Deprotection requires forcing conditions.
Method 1: Acidic Cleavage (HBr/AcOH)
This is the preferred method for converting the carbamate back to the amine if the benzyl groups are to be retained (though benzyl groups may also cleave depending on temperature).
-
Dissolve EDBC (1.0 g) in 33% HBr in Acetic Acid (10 mL).
-
Heat to 70°C for 6–12 hours.
-
Concentrate to dryness.
-
Basify with NaOH to pH 10 and extract with DCM to recover the amine.
Method 2: Alkaline Hydrolysis (High Temp)
-
Dissolve EDBC in Ethanol (10 volumes).
-
Add KOH pellets (5.0 eq).
-
Reflux (80°C) for 24–48 hours.
-
Note: Steric hindrance from the two benzyl groups significantly retards the attack of the hydroxide ion on the carbonyl carbon.
Analytical Characterization (HPLC)
Use this method to detect EDBC as an impurity in dibenzylamine or secondary amine drug substances.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Amide/Carbamate) and 254 nm (Benzyl) |
| Retention Time | EDBC is highly lipophilic and will elute late (typically >10 min).[1][2] |
Strategic Workflow Diagram
The following flowchart guides the decision-making process when EDBC is detected or required.
Figure 2: Operational decision matrix for process chemists encountering EDBC.
References
-
Chemical Identity & CAS: MolAid. (2023). Ethyl N,N-dibenzylcarbamate (CAS 101584-40-1) Chemical Properties. Retrieved from [Link]
-
Synthesis Mechanism: Wright, W. B., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry, 26(10), 4051–4057. Retrieved from [Link]
-
Carbamate Stability: Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]
-
Biological Activity (Ixodicide): Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. Retrieved from [Link]
-
Hydrolysis Kinetics: Humeres, E., et al. (2002). The mechanisms of hydrolysis of alkyl-N-alkylthioncarbamate esters. Canadian Journal of Chemistry, 80(11), 1483. Retrieved from [Link]
Sources
Troubleshooting & Optimization
🔬 Technical Support Center: Ethyl N,N-Dibenzylcarbamate Extraction
The following guide is structured as a Technical Support Center for researchers working with Ethyl N,N-dibenzylcarbamate . It synthesizes green chemistry principles with practical organic synthesis troubleshooting.
Ticket ID: EDC-EXT-001 | Status: Open | Priority: High Assigned Specialist: Senior Application Scientist
Welcome to the Extraction Support Hub. Below you will find the Solvent Selection Matrix , Standard Operating Procedures (SOPs) , and Troubleshooting Tickets designed to optimize the isolation of ethyl N,N-dibenzylcarbamate (
📂 Module 1: Solvent Selection Matrix
Objective: Select the optimal solvent based on lipophilicity, toxicity, and phase separation efficiency.
Chemical Profile:
-
Analyte: Ethyl N,N-dibenzylcarbamate
-
Properties: Highly lipophilic (LogP estimated > 4.5 due to two benzyl groups).
-
Solubility: Negligible in water; high in organic solvents.[1][2]
-
Key Impurity: Dibenzylamine (Starting material,
).
📊 Comparative Solvent Table
| Solvent | Polarity (Dielectric) | Green Score (GSK Scale) | Extraction Efficiency | Recommendation |
| Ethyl Acetate (EtOAc) | Moderate (6.0) | ✅ Preferred | High | Primary Choice. Excellent balance of solubility and safety. |
| MTBE | Low (2.6) | ✅ Preferred | High | Alternative. Good for avoiding peroxides (vs. Et2O) and preventing emulsions. |
| 2-MeTHF | Moderate (6.97) | ✅ Preferred | High | Greenest. Bio-derived alternative to DCM/THF. clean phase cuts. |
| Dichloromethane (DCM) | Moderate (8.9) | ❌ Hazardous | Very High | Legacy/Last Resort. Use only if solubility is an issue (unlikely here). |
| Toluene | Low (2.4) | ⚠️ Problematic | Moderate | Specific Use. Good for removing high-boiling impurities, but hard to remove trace solvent. |
🧠 Decision Logic (Visualized)
Figure 1: Decision tree for selecting the extraction solvent based on operational constraints.
🧪 Module 2: The Self-Validating Extraction Protocol
Context: The synthesis typically involves reacting dibenzylamine with ethyl chloroformate. The critical step is removing the unreacted amine.
📝 Step-by-Step SOP
-
Quench: Stop the reaction by adding water. The mixture will likely be biphasic or an oiling-out suspension.
-
Primary Extraction:
-
Add Ethyl Acetate (Volume = 1.5x Reaction Volume).
-
Validation: Ensure two clear layers. If an emulsion forms, add saturated brine immediately.
-
-
The "Acid Cut" (Critical Step):
-
Action: Wash the organic layer with 1M HCl (2x).
-
Mechanism: Ethyl N,N-dibenzylcarbamate is neutral and stays in the organic layer. Unreacted dibenzylamine is protonated to dibenzylammonium chloride (
). -
Self-Validation Check: Spot the organic layer on a TLC plate. If the baseline spot (amine) persists, repeat the acid wash.
-
-
Neutralization & Drying:
-
Wash with Saturated
(to remove trace acid). -
Wash with Brine (to remove water).[3]
-
Dry over
or .
-
🧬 Purification Logic Flow
Figure 2: Workflow demonstrating the chemical separation of the amine impurity via pH manipulation.
🛠️ Module 3: Troubleshooting (FAQs)
🎫 Ticket #001: "I have a persistent emulsion (Rag Layer)."
Diagnosis: Dibenzyl compounds are greasy. If the reaction used a surfactant or if the pH is near the pKa of the amine impurity (approx 8-9), partially protonated amines can act as surfactants. Solution:
-
Filtration: Pass the biphasic mixture through a pad of Celite. This physically breaks the stabilized droplets.
-
Salting Out: Add solid NaCl to saturation. This increases the density of the aqueous phase and disrupts the emulsion.
-
Solvent Swap: If using DCM, switch to EtOAc. DCM's density (1.33) is closer to brine (1.2) than EtOAc (0.9), sometimes causing phase inversion confusion.
🎫 Ticket #002: "My yield is lower than expected."
Diagnosis: It is highly unlikely that Ethyl N,N-dibenzylcarbamate partitioned into the water (LogP is too high). Solution:
-
Check the Interface: The product may be oiling out between the layers. Ensure you rinse the separatory funnel walls with fresh solvent.
-
Hydrolysis Check: Did you use strong base (NaOH) and heat during workup? Carbamates are generally stable, but extreme conditions can hydrolyze them back to the amine. Keep workup cool (
).
🎫 Ticket #003: "TLC shows a spot at the baseline in my organic layer."
Diagnosis: Incomplete removal of dibenzylamine. Solution:
-
The amine salt (hydrochloride) might be slightly soluble in the organic phase if the organic solvent is too polar (like THF) or if the water content is high.
-
Fix: Dry the organic layer thoroughly with
, filter, and then do a quick wash with non-polar Hexane/EtOAc (9:1) if the product precipitates, or simply repeat the HCl wash more vigorously.
📚 References
-
GlaxoSmithKline (GSK). (2016). GSK Solvent Selection Guide. Royal Society of Chemistry.[4]
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[5] Green Chemistry, 13, 854-862.
-
PubChem. (n.d.). Dibenzylamine (Compound Summary). National Library of Medicine.
-
Prat, D., et al. (2014). "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry, 18, 288-296.
Sources
- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. scribd.com [scribd.com]
- 5. Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Thermal stability of ethyl dibenzylcarbamate during distillation
This is a comprehensive technical support guide for the thermal stability and distillation of Ethyl N,N-dibenzylcarbamate .
Topic: Thermal Stability & Distillation Protocols Document ID: TS-EDBC-2024-01 Version: 2.1 (Senior Scientist Verified)[1][2][3]
Core Technical Overview
Compound Identity:
-
Chemical Name: Ethyl
-dibenzylcarbamate[1][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
CAS Number: 101584-40-1 (Reference for
-dibenzyl analog)[1][3][4]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Molecular Formula:
[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Physical State: Viscous oil or low-melting solid (dependent on purity).[1][2][3]
The Challenge:
Unlike monosubstituted carbamates (which decompose via isocyanate intermediates), ethyl dibenzylcarbamate lacks the N-H bond required for that pathway. However, it is susceptible to cis-elimination (ester pyrolysis) at elevated temperatures.[1][2][3] Because its molecular weight is relatively high (~269 g/mol ), its boiling point is significant, often requiring pot temperatures that dangerously approach its decomposition threshold (
Pre-Distillation Assessment (FAQ)
Q1: What is the decomposition mechanism?
A: At high temperatures, the ethyl group containing
-
Reaction:
[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Indicator: If you see gas evolution (bubbling) or a pressure spike during distillation, you are decomposing your product.[2][3]
Q2: What vacuum level is strictly required?
A: You cannot distill this at atmospheric pressure.[1][2][3]
-
Requirement: High Vacuum (
/ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ).[3] -
Target Boiling Point: You must aim to keep the vapor temperature below 160°C .
-
At 0.1 mmHg, expect BP
.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
At 10 mmHg, the BP would exceed 200°C, causing rapid decomposition.
-
Q3: Should I use a fractionating column?
A: No. Use a Short Path Distillation (SPD) setup.[1][2][3]
-
Reasoning: Fractionating columns increase the "residence time" of the hot vapor and require higher pot temperatures to push the vapor over. This thermal history degrades the carbamate.[3][5][6][7]
Step-by-Step Distillation Protocol
Phase A: Setup & Safety[1][2]
-
Glassware: Short path distillation head with a vigorous cooling condenser (chiller set to 20°C).
-
Vacuum: Rotary vane pump capable of
.[3] Include a cold trap (Dry ice/Acetone) to catch any volatile decomposition products (ethylene/amine).[2][3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Stirring: High-speed magnetic stirring is critical to prevent "hot spots" in the flask.[1][2][3]
Phase B: The Heating Ramp
-
Step 1: Apply full vacuum before heating.[1][2][3] Confirm pressure is stable
. -
Step 2: Begin heating the oil bath.[3]
-
Rule of Thumb: Bath temperature should be
higher than the expected boiling point.
-
-
Step 3: Monitor the "fuming" in the flask.[3]
Phase C: Fraction Collection
| Fraction | Temp (Vapor) | Appearance | Action |
| F1 (Forerun) | Clear/Cloudy liq.[1][3] | Discard (Residual solvent/Ethyl chloroformate) | |
| F2 (Main) | Viscous Oil | Collect Product | |
| F3 (Tails) | Yellow/Brown | Stop heating immediately.[3] |
Troubleshooting & Diagnostics
Issue: "The vacuum pressure fluctuates or spikes."
-
Cause: Thermal decomposition is generating gases (
and Ethylene).[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Fix: Lower the bath temperature immediately by 20°C. If the product is not distilling at this lower temp, your vacuum is insufficient. Abort distillation and switch to column chromatography (Silica gel, Hexane/EtOAc).
Issue: "The distillate is solidifying in the condenser."
-
Cause: Ethyl dibenzylcarbamate or high-melting impurities (like dibenzylamine salts) are crystallizing.[1][2][3]
-
Fix:
-
Switch the condenser coolant from cold water to warm water (
). -
Use a heat gun (gently) to melt the clog into the receiver.[3]
-
Issue: "Product is yellow/brown."
-
Cause: Oxidation of the amine moiety or presence of dibenzylamine.
-
Fix: Redistillation is risky.[1][2][3] Perform a wash : Dissolve oil in ether, wash with 1M HCl (removes free amine), dry over
, and concentrate.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Mechanism & Logic Visualization
The following diagram illustrates the thermal decomposition pathway you must avoid (Red Path) versus the successful distillation window (Green Path).
Caption: Thermal fate of Ethyl N,N-Dibenzylcarbamate based on pressure/temperature variables.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75801, Ethyl benzylcarbamate (Analogous Structure Data).[2][3] Retrieved from .[2][3]
-
Daly, N. J., & Ziolkowski, F. (1970).[2] The thermal decompositions of carbamates.[3][5][6][7][8] Australian Journal of Chemistry.[2][3][5] (Mechanistic basis for ester pyrolysis in carbamates).
-
ChemicalBook. (2025).[2][3] Ethyl N,N-dibenzylcarbamate Product Properties. Retrieved from .[2][3]
- Organic Syntheses.General procedures for purification of carbamates via distillation vs.
Sources
- 1. Ethyl N,N-diphenylcarbamate [webbook.nist.gov]
- 2. Ethyl diphenylcarbamate | C15H15NO2 | CID 69050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl benzylcarbamate | C10H13NO2 | CID 75801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N,N-dibenzylcarbamoyl chloride | CAS#:25370-09-6 | Chemsrc [chemsrc.com]
- 5. The thermal decomposition of ethyl chloroformate (1976) | R. L. Johnson | 7 Citations [scispace.com]
- 6. Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Decoding the Fragmentation of Ethyl Dibenzylcarbamate: A Comparative Guide to Mass Spectrometry Analysis
For Immediate Release
Shanghai, China – February 25, 2026 – In the landscape of complex molecular analysis, understanding the fragmentation patterns in mass spectrometry is paramount for the structural elucidation of novel compounds and the quality control of known substances. This guide provides an in-depth, expert-driven analysis of the predicted electrospray ionization-tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of ethyl dibenzylcarbamate. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages first-principle fragmentation rules and comparative data from structurally analogous compounds to provide a robust predictive analysis. This approach serves as a foundational framework for researchers in drug development and organic synthesis to interpret their own experimental data.
Ethyl dibenzylcarbamate, with a molecular formula of C₁₇H₁₉NO₂ and a monoisotopic mass of 269.1416 g/mol , presents a unique combination of functional groups—a carbamate core, an ethyl ester, and two benzyl moieties. Its fragmentation is anticipated to be a rich tapestry of competing and sequential pathways, each providing a clue to its underlying structure.
Predicted Fragmentation Pathways of Ethyl Dibenzylcarbamate
Under positive mode ESI, ethyl dibenzylcarbamate is expected to readily form the protonated molecule, [M+H]⁺, with an m/z of 270.1489. The most likely site of protonation is the carbonyl oxygen of the carbamate group, a common observation for carbamates in ESI-MS.[1] Subsequent collision-induced dissociation (CID) is predicted to initiate a cascade of fragmentation events.
The most prominent fragmentation pathways are hypothesized to be:
-
Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.[2][3] This is often the base peak in the spectrum and arises from the cleavage of the benzylic C-N bond. The initial benzyl cation (PhCH₂⁺) rapidly rearranges to the aromatic tropylium ion.[4][5]
-
Formation of the Dibenzylaminium Ion: Cleavage of the ethyl ester portion can lead to the formation of a dibenzylaminium ion fragment. This can occur through the loss of the ethoxycarbonyl group.
-
Loss of CO₂ and Ethylene: Carbamates are known to undergo characteristic neutral losses. The loss of carbon dioxide (44 Da) and ethylene (28 Da) from the ethyl carbamate moiety are plausible fragmentation routes.[1]
-
Alpha Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom (alpha cleavage) is a common fragmentation pathway for amines and related compounds.[6][7]
The predicted fragmentation cascade is visualized in the following diagram:
Caption: Predicted major fragmentation pathways of protonated ethyl dibenzylcarbamate.
Comparative Analysis with Structural Analogs
To substantiate these predictions, we compare the expected fragmentation of ethyl dibenzylcarbamate with the known mass spectra of three structurally related compounds: Dibenzylamine, Ethyl benzylcarbamate, and Ethyl carbamate.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Interpretation |
| Ethyl Dibenzylcarbamate (Predicted) | 269.29 | 270.15 ([M+H]⁺), 196.11 ([Dibenzylaminium]⁺), 91.05 ([Tropylium]⁺) |
| Dibenzylamine | 197.28 | 198.13 ([M+H]⁺), 106.06 ([C₈H₈N]⁺, loss of benzyl), 91.05 ([Tropylium]⁺, base peak)[8][9] |
| Ethyl benzylcarbamate | 179.22 | 180.10 ([M+H]⁺), 106.06 ([C₇H₈N]⁺, benzylaminium), 91.05 ([Tropylium]⁺, base peak)[10] |
| Ethyl carbamate | 89.09 | 90.05 ([M+H]⁺), 74.06 ([M+H - CH₄]⁺), 62.03 ([H₂NCO]⁺), 44.05 ([M+H - C₂H₅OH]⁺)[11][12] |
The consistent appearance of the m/z 91 fragment across dibenzylamine and ethyl benzylcarbamate strongly supports the prediction of the tropylium ion as a major fragment for ethyl dibenzylcarbamate.[2][3] Furthermore, the fragmentation of the carbamate moiety in ethyl carbamate and ethyl benzylcarbamate provides a basis for predicting the neutral losses and formation of amine-related fragments from the target molecule.[13]
Experimental Protocol for Verification
To empirically validate the predicted fragmentation pattern, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible data.
1. Sample Preparation:
-
Dissolve 1 mg of ethyl dibenzylcarbamate and each comparative analog in 1 mL of HPLC-grade methanol to create 1 mg/mL stock solutions.
-
Prepare a 1 µg/mL working solution by diluting the stock solution in a 50:50 (v/v) solution of acetonitrile and deionized water with 0.1% formic acid. The formic acid aids in protonation.
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
MS¹ Scan Range: m/z 50-500.
-
MS/MS (Tandem MS):
-
Select the [M+H]⁺ ion of each compound as the precursor ion.
-
Perform collision-induced dissociation (CID) with argon as the collision gas.
-
Vary the collision energy (e.g., 10, 20, and 40 eV) to observe the formation of different fragment ions. This energy ramp is crucial for mapping the complete fragmentation pathway.
-
The following workflow diagram illustrates the experimental process:
Caption: Experimental workflow for the MS/MS analysis of ethyl dibenzylcarbamate.
Conclusion
This guide provides a comprehensive, predictive framework for understanding the mass spectrometric fragmentation of ethyl dibenzylcarbamate. By combining theoretical knowledge of fragmentation mechanisms with comparative data from analogous structures, researchers are well-equipped to design experiments and interpret the resulting spectra with a high degree of confidence. The provided experimental protocol offers a clear and robust method for obtaining high-quality data to confirm these predictions. This analytical rigor is essential for advancing research and development in fields where precise molecular characterization is critical.
References
-
Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC. (2023, May 15). National Center for Biotechnology Information. [Link]
-
Tropylium Ion | Encyclopedia MDPI. (2023, June 1). MDPI. [Link]
-
Occurrence and Origin of the Tropylium Ion in the Mass Spectra of Arylboronic Acid Esters. Canadian Science Publishing. [Link]
-
Benzylium and tropylium cations identified as the two stable isomers of C7H7+. (2018, December 13). CNRS. [Link]
-
mass spectrometry: tropylium ion. (2018, December 31). YouTube. [Link]
-
Dibenzylamine - mzCloud. (2015, June 2). mzCloud. [Link]
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC. (2012, October 1). National Center for Biotechnology Information. [Link]
-
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC. (2018, September 29). National Center for Biotechnology Information. [Link]
-
Dibenzylamine | C14H15N | CID 7656 - PubChem. PubChem. [Link]
-
Dibenzylamine - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Dibenzylamine - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Dibenzylamine, alpha-methyl, (-)- - NIST WebBook. National Institute of Standards and Technology. [Link]
-
Ethyl benzylcarbamate | C10H13NO2 | CID 75801 - PubChem. PubChem. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]
-
Mass Spectrometry in Structural and Stereochemical Problems. CVI.1 Occurrence of Alkyl and Aryl Rearrangements in the Fragmentation of Some Organic Carbonates2 | Journal of the American Chemical Society. Journal of the American Chemical Society. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
-
Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025, September 24). Save My Exams. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh. [Link]
-
OIV-MA-AS315-04 Ethyl carbamate. International Organisation of Vine and Wine. [Link]
-
Fragmentation in Mass Spectrometry - YouTube. (2023, June 2). YouTube. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]
-
MSBNK-Fac_Eng_Univ_Tokyo-JP000037 - MassBank. (2008, October 21). MassBank. [Link]
-
Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]
-
Ethyl carbamate - Wikipedia. Wikipedia. [Link]
-
Ethyl Carbamate (Type-II) - OIV. International Organisation of Vine and Wine. [Link]
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High-Resolution Spectroscopic Profiling: Ethyl N,N-dibenzylcarbamate
Executive Summary & Application Context
Ethyl N,N-dibenzylcarbamate is a specialized carbamate derivative often utilized as a pharmacophore in drug discovery (e.g., cholinesterase inhibitors) and as a robust amine-protecting group intermediate. Unlike its mono-benzyl analogs, the N,N-dibenzyl substitution introduces significant steric bulk and eliminates the N-H proton, fundamentally altering its spectroscopic signature and chemical stability.
This guide provides a rigorous technical comparison of Ethyl N,N-dibenzylcarbamate against its primary structural analogs and precursors. It focuses on analytical differentiation —empowering researchers to validate synthesis fidelity and quantify impurities like unreacted dibenzylamine or mono-benzyl byproducts.
Key Differentiators
| Feature | Ethyl N,N-dibenzylcarbamate (Target) | Ethyl N-benzylcarbamate (Analog) | Dibenzylamine (Precursor) |
| IR Signature | Strong C=O (1700 cm⁻¹), No N-H | Strong C=O, Sharp N-H (3300 cm⁻¹) | No C=O , Weak N-H |
| Rotameric broadening of N-Bn protons | Doublet for N-Bn (coupling to NH) | Singlet for N-Bn | |
| Mass Spec | Stable | McLafferty rearrangement possible | Base peak m/z 196 |
Synthesis & Purification Workflow
To understand the spectroscopic impurities, one must understand the genesis of the sample. The synthesis typically involves the acylation of dibenzylamine with ethyl chloroformate.
Experimental Protocol: Synthesis
-
Reagents: Dissolve Dibenzylamine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM at 0°C.
-
Addition: Dropwise addition of Ethyl Chloroformate (1.1 equiv) under
atmosphere. -
Workup: Wash with 1M HCl (removes unreacted amine), then sat.
. -
Purification: Flash column chromatography (Hexane/EtOAc 9:1).
Figure 1: Synthetic workflow highlighting critical purification steps to remove spectroscopic interferences.
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance ( H NMR)
The
Protocol
-
Solvent:
(99.8% D) with 0.03% TMS. -
Concentration: 10 mg/0.6 mL.
-
Temperature: 298 K (Room Temp). Note: Heating to 320 K may coalesce rotamers.
Spectral Data Comparison
| Proton Environment | Target: N,N-Dibenzyl ( | Analog: N-Benzyl ( | Precursor: Amine ( |
| N-H | Absent | ~5.0 (Broad/Triplet) | ~1.8 (Broad Singlet) |
| N-CH₂-Ph | 4.40 - 4.55 (Broad/Split) | 4.35 (Doublet, | 3.80 (Singlet) |
| O-CH₂-CH₃ | 4.20 (Quartet, | 4.15 (Quartet) | Absent |
| Aromatic | 7.20 - 7.40 (Multiplet) | 7.25 - 7.35 (Multiplet) | 7.20 - 7.40 (Multiplet) |
Expert Insight: The "tell-tale" sign of the target product is the downfield shift of the benzylic protons (from 3.80 to ~4.50 ppm) and the loss of coupling . In the mono-benzyl analog, the benzylic methylene appears as a doublet due to coupling with the adjacent N-H. In the N,N-dibenzyl target, this becomes a singlet (or two broad singlets due to rotamers).
B. Infrared Spectroscopy (FT-IR)
IR is the fastest method to verify the conversion of amine to carbamate.
-
Carbonyl (C=O): The carbamate carbonyl stretch appears at 1690–1710 cm⁻¹ . This is distinct from amides (typically lower, <1680 cm⁻¹) and esters (typically higher, >1735 cm⁻¹).
-
N-H Stretch: The absence of a band at 3300–3400 cm⁻¹ is the primary confirmation of the N,N-disubstitution. If a peak exists here, your sample is contaminated with mono-benzyl carbamate or moisture.
C. Mass Spectrometry (MS)
Fragmentation patterns for benzyl carbamates are dominated by the stability of the benzyl cation (Tropylium ion).
Fragmentation Pathway[1][2][3][4]
-
Molecular Ion (
): Observable in ESI (as ) or EI. -
Loss of Ethoxy (
): Cleavage of the O-Et bond. -
Formation of Tropylium (
91): The base peak in EI spectra is almost invariably the tropylium ion ( ), formed by the cleavage of the benzyl group.
Figure 2: Primary fragmentation pathways in ESI/EI Mass Spectrometry.
Troubleshooting & Purity Validation
When characterizing Ethyl N,N-dibenzylcarbamate, three common issues arise. Use this matrix to diagnose:
| Observation | Diagnosis | Remediation |
| IR: Peak at 3350 cm⁻¹ | Contamination with Mono-benzyl analog or water. | Dry sample; Check TLC (Mono-benzyl is more polar). |
| NMR: Broad benzylic peak at 4.5 ppm | Rotameric restriction (Normal). | Run NMR at 50°C to coalesce peaks into a sharp singlet. |
| NMR: Singlet at 3.8 ppm | Unreacted Dibenzylamine. | Acid wash (1M HCl) required. |
| NMR: Triplet at 1.2 ppm (very large) | Residual Ethanol/Ethyl Acetate. | High-vacuum drying (>4 hours). |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for Benzyl carbamate analogs).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
